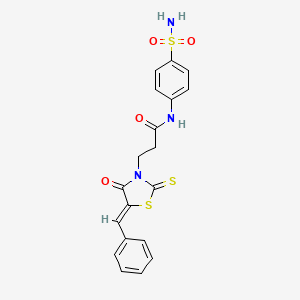

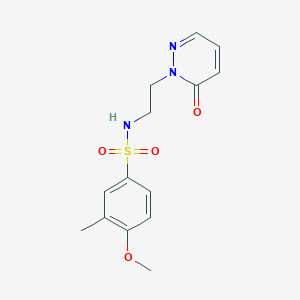

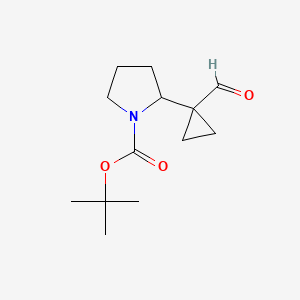

![molecular formula C18H20N2O4S B2541074 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide CAS No. 922007-77-0](/img/structure/B2541074.png)

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide is a derivative of sulfonamide, a class of compounds known for their antimicrobial and antiproliferative properties. Sulfonamides have been extensively studied and utilized in the development of various therapeutic agents. The compound is structurally related to the derivatives discussed in the first paper, which includes a range of biologically active moieties attached to the sulfonamide base structure .

Synthesis Analysis

The synthesis of related N-ethyl-N-methylbenzenesulfonamide derivatives is described in the first paper. Starting with 4-acetyl-N-ethyl-N-methylbenzenesulfonamide, the authors performed a bromination reaction to obtain an intermediate, which was then used to synthesize a series of derivatives with different biologically active groups . Although the exact synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide is not detailed, the methods used for similar compounds suggest a multi-step synthetic route involving activation of the sulfonamide, followed by coupling with the appropriate heterocyclic and alkyl components.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which is further modified by various substituents that confer specific biological activities. The compound likely possesses a tetrahydrobenzo[f][1,4]oxazepine ring system, which is a seven-membered heterocycle containing nitrogen and oxygen atoms. This structural feature may influence the compound's binding affinity to biological targets and its overall pharmacological profile .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives can be influenced by the presence of different functional groups. In the case of the compound under analysis, the tetrahydrobenzo[f][1,4]oxazepine ring system may undergo reactions typical of heterocyclic compounds, such as electrophilic substitution or ring-opening reactions. Additionally, the sulfonamide group itself can participate in various chemical transformations, including hydrolysis or condensation reactions, which can be exploited in further synthetic modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are determined by their molecular structure. These properties include solubility, melting point, and stability, which are crucial for the compound's biological activity and pharmacokinetics. The presence of the tetrahydrobenzo[f][1,4]oxazepine ring system in the compound may affect its lipophilicity and, consequently, its ability to permeate biological membranes. The electronic properties of the sulfonamide group, such as its ability to act as a hydrogen bond donor and acceptor, also play a significant role in the compound's interaction with biological targets .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Researchers have focused on synthesizing new derivatives and understanding their structural properties. For instance, an unusual ring-expansion process led to the synthesis of a compound through attempted cyclization, which provided insights into novel synthetic pathways and potential medicinal applications (Kolluri et al., 2018). Another study detailed the synthesis and molecular docking of N-ethyl-N-methylbenzenesulfonamide derivatives, highlighting their antimicrobial and antiproliferative activities, which could be significant for drug development (Abd El-Gilil, 2019).

Medicinal Chemistry Applications

Several studies have explored the compound's applications in medicinal chemistry. A novel class of [1,4]oxazepine-based primary sulfonamides showed strong inhibition against human carbonic anhydrases, suggesting therapeutic relevance (Sapegin et al., 2018). Additionally, the synthesis and characterization of methylbenzenesulfonamide CCR5 antagonists were reported, indicating the potential for HIV-1 infection prevention (De-ju, 2015).

Innovative Synthetic Methods

Research has also focused on developing innovative synthetic methods for producing derivatives of the compound. For instance, a study demonstrated a novel one-pot multicomponent synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives, showcasing an efficient method for generating compounds with potential biological activities (Shaabani et al., 2010). Another study reported an eco-friendly synthesis of benzoxazepine and malonamide derivatives in aqueous media, emphasizing sustainable and efficient synthetic strategies (Babazadeh et al., 2016).

Propriétés

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-3-20-9-10-24-17-8-7-14(12-16(17)18(20)21)19-25(22,23)15-6-4-5-13(2)11-15/h4-8,11-12,19H,3,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIULVIRNSTDEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

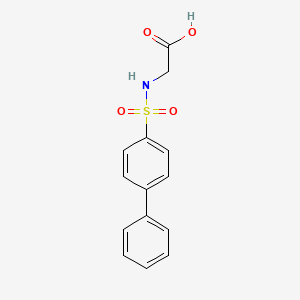

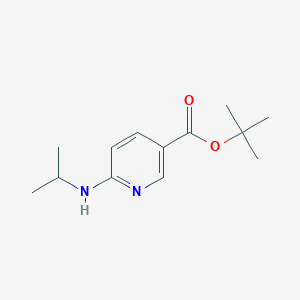

![3-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2540991.png)

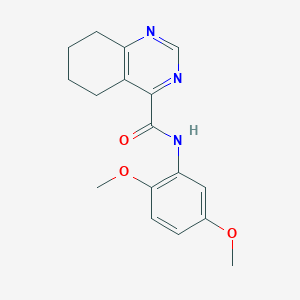

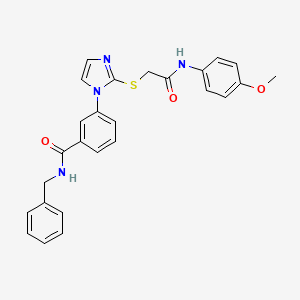

![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2540998.png)

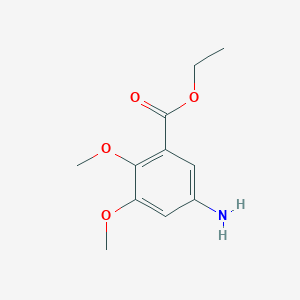

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2541006.png)